molecular formula C18H18ClNO5 B1671712 Etofibrate CAS No. 31637-97-5

Etofibrate

カタログ番号 B1671712
CAS番号: 31637-97-5
分子量: 363.8 g/mol
InChIキー: XXRVYAFBUDSLJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etofibrate is a fibrate, which is a combination of clofibrate and niacin, linked together by an ester bond . In the body, clofibrate and niacin separate and are released gradually, in a manner similar to controlled-release formulations .


Molecular Structure Analysis

Etofibrate has a molecular formula of C18H18ClNO5 and a molar mass of 363.79 g/mol . It is represented by the SMILES string: O=C(OCCOC(=O)C(Oc1ccc(Cl)cc1)©C)c2cccnc2 .


Chemical Reactions Analysis

Etofibrate is a combination of clofibrate and niacin, linked together by an ester bond. In the body, these components separate and are released gradually .

科学的研究の応用

Application 1: Self-Emulsifying Drug Delivery Systems (SEDDS) for Etofibrate

  • Summary of the Application : Etofibrate is used in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). The aim of this application is to enhance the dissolution of poorly soluble Etofibrate, which can potentially enhance drug absorption and improve bioavailability .
  • Methods of Application or Experimental Procedures : The SEDDS were developed using oleic acid, Tween-80, and isopropanol as oil, surfactant, and co-surfactant respectively . The pseudo-ternary phase diagram was constructed to find the optimized formulation . The characterization of the selected formulations was evaluated including the droplet size after dispersion, zeta potential, drug content, and in vitro dissolution .
  • Results or Outcomes : The dissolution test demonstrated that nearly 90% of Etofibrate was dissolved from SEDDS within 60 minutes, while only about 15% of the raw drug was dissolved in 60 minutes . Further, the stability studies for 6 months revealed that SEDDS of Etofibrate are found to be stable without any significant change in physicochemical properties .

Application 2: Treatment of Hyperlipidemia

  • Summary of the Application : Etofibrate is primarily used to treat a condition called hyperlipidemia, which is characterized by high levels of fat in the blood . The goal of this application is to lower high levels of triglycerides .
  • Methods of Application or Experimental Procedures : Etofibrate is administered orally. It is a combination of clofibrate and niacin, linked together by an ester bond . In the body, clofibrate and niacin separate and are released gradually, in a manner similar to controlled-release formulations .

Application 3: Inhibiting Synthesis of Cholesterol and Triglyceride

  • Summary of the Application : Etofibrate is used to inhibit the synthesis of cholesterol and triglyceride in the body . This application is particularly useful in controlling the levels of these lipids in the blood, which can be beneficial for individuals with certain health conditions .
  • Methods of Application or Experimental Procedures : Etofibrate, a derivative of clofibrate and nicotinic acid, is taken orally . The drug is decomposed into clofibrate and nicotinic acid by enzymes in the body and then quickly produces a lasting lipid-lowering effect .
  • Results or Outcomes : The main pharmacological effects include inhibiting the synthesis of cholesterol, triglyceride, and promoting steroid excretion . Clinically, Etofibrate mainly lowers the triglyceride of human plasma for the treatment of hyperlipidemia .

Safety And Hazards

Etofibrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

特性

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRVYAFBUDSLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56775-91-8 (hydrochloride)
Record name Etofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80185521
Record name Etofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofibrate

CAS RN

31637-97-5
Record name Etofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31637-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofibrate
Reactant of Route 2
Reactant of Route 2
Etofibrate
Reactant of Route 3
Reactant of Route 3
Etofibrate
Reactant of Route 4
Reactant of Route 4
Etofibrate
Reactant of Route 5
Reactant of Route 5
Etofibrate
Reactant of Route 6
Reactant of Route 6
Etofibrate

Citations

For This Compound
1,250
Citations
JJ Series, MJ Caslake, C Kilday, A Cruickshank… - Atherosclerosis, 1988 - Elsevier
This study examined the effect of single dose etofibrate (1.0 g/day) on plasma lipids and lipoproteins in a group of eleven hypercholesterolemic individuals. The drug lowered plasma …
Number of citations: 24 www.sciencedirect.com
HC Geiss, M Dietlein… - Experimental and clinical …, 2003 - thieme-connect.com
… We conclude that etofibrate not only decreases triglycerides and increases HDL-cholesterol but also improves the LDL-subtype profile and thus may reduce the cardiovascular risk in …
Number of citations: 10 www.thieme-connect.com
E Herrera, MA Lasunción, M Castro… - … et Biophysica Acta (BBA …, 1988 - Elsevier
… rats were treated daily with 300 mg of etofibrate/kg … It is proposed that etofibrate enhances the reesterification of fatty … of plasma VLDL triacylglycerols produced by etofibrate treatment. …
Number of citations: 19 www.sciencedirect.com
AC Spósito, RC Maranhão, CGC Vinagre, RD Santos… - Atherosclerosis, 2001 - Elsevier
… In this study, the effects of etofibrate upon chylomicron … study with administration of 1 g per day etofibrate or placebo for 1-month. A 1… After etofibrate treatment, there was decrease of total …
Number of citations: 20 www.sciencedirect.com
C Bocos, E Herrera - Environmental Toxicology and Pharmacology, 1996 - Elsevier
… the effect from etofibrate was largest, … etofibrate and nicotinic acid but less with clofibrate. With the exception of a decrease at 7 h after the highest dose (1.2 mmol/kg) of either etofibrate …
Number of citations: 11 www.sciencedirect.com
R Paoletti, G Franceschini, CR Sirtori - The American Journal of Cardiology, 1983 - Elsevier
… ‘* Finally, etofibrate shares some of the properties of both “… Etofibrate is the condensation product of clofibrate and nicotinic … Etofibrate apparently has a reduced acute toxicity compared …
Number of citations: 13 www.sciencedirect.com
AC Spósito, AP Mansur, RC Maranhão… - Brazilian Journal of …, 2001 - SciELO Brasil
Etofibrate is a hybrid drug which combines niacin with … In this study, we compared the effects of etofibrate and controlled… 16-week treatment period with etofibrate (500 mg twice daily, N = …
Number of citations: 22 www.scielo.br
C Bocos, M Castro, G Quack, E Herrera - Biochimica et Biophysica Acta …, 1993 - Elsevier
… in ACAT at 5 h, acute etofibrate treatment did not affect the … the incubation medium, etofibrate decreased the release of … a similar etofibrate treatment protocol [6]indicate that etofibrate …
Number of citations: 18 www.sciencedirect.com
I Virgolini, E Koller, S Li, Q Yang, M Banyai, F Rauscha… - Atherosclerosis, 1993 - Elsevier
… , etofibrate was shown to inhibit platelet function. In order to further evaluate platelet-lipoprotein interactions, the effects of etofibrate … Following a 6-week treatment period with etofibrate (…
Number of citations: 14 www.sciencedirect.com
MP Ortega, C Sunkel, M Armijo, JG Priego - Thrombosis Research, 1980 - Elsevier
… Clofibrate and Etofibrate, but Etofibrate inhibition was twice that of Clofibrate. Etofibrate and … Platelet factor 3 activity was reduced by Clofibrate and Etofibrate but not by nicotinic acid. …
Number of citations: 8 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。